2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide
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Overview
Description
2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide is a chemical compound with the molecular formula C8H11N3OS and a molecular weight of 197.26 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfanylacetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Synthesis and Docking Studies
2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. These derivatives show moderate anticonvulsant activity in rat models, with specific compounds like 4-bromophenyl acetamide demonstrating significant efficacy in reducing seizure severity and lethality in laboratory animals (Severina et al., 2020).
Quantum Chemical Analysis
This compound has also been the subject of quantum chemical studies, exploring its molecular structure and interactions. These studies involve detailed vibrational assignments and analyses of intermolecular hydrogen bonding, providing insight into its potential as an antiviral agent, especially against SARS-CoV-2 (Mary et al., 2020).
Crystal Structure Investigations
Research into the crystal structures of related compounds has been conducted, revealing specific conformational characteristics like the folded conformation about the methylene C atom. These studies help in understanding the chemical properties and potential applications of such compounds (Subasri et al., 2016).
Antimicrobial and Antiviral Activities
Compounds in this category have been evaluated for their antimicrobial and antiviral activities. For instance, certain derivatives have shown activity against influenza A virus, demonstrating the potential of these compounds in therapeutic applications (Ostrovskii et al., 2021).
Interaction with Biological Molecules
There is also interest in how these compounds interact with other biological molecules. For example, the binding interactions with bovine serum albumin (BSA) have been investigated, providing insights into how these compounds might behave in biological systems (Meng et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-5-3-6(2)11-8(10-5)13-4-7(9)12/h3H,4H2,1-2H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWIRZGTWFPTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327779 |
Source
|
Record name | 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808245 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
74537-77-2 |
Source
|
Record name | 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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